molecular formula C8H5Cl2NS B1301056 1,5-Dichloro-2-isothiocyanato-3-methylbenzene CAS No. 306935-83-1

1,5-Dichloro-2-isothiocyanato-3-methylbenzene

Cat. No.: B1301056
CAS No.: 306935-83-1
M. Wt: 218.1 g/mol
InChI Key: INEPHFOQAAZPOE-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-isothiocyanato-3-methylbenzene is an aromatic compound with the molecular formula C8H5Cl2NS. It is characterized by the presence of two chlorine atoms, an isothiocyanate group, and a methyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-isothiocyanato-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloro-3-methylbenzene with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-isothiocyanato-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.

    Addition Reactions: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (Et3N).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Addition Reactions: Formation of thiourea derivatives.

    Oxidation and Reduction Reactions: Formation of sulfonyl or amine derivatives.

Scientific Research Applications

1,5-Dichloro-2-isothiocyanato-3-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,5-dichloro-2-isothiocyanato-3-methylbenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound’s molecular targets include amino groups on lysine residues and thiol groups on cysteine residues, leading to the formation of stable thiourea or thiocarbamate linkages.

Comparison with Similar Compounds

1,5-Dichloro-2-isothiocyanato-3-methylbenzene can be compared with other similar compounds, such as:

    1,3-Dichloro-2-isothiocyanato-4-methylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    1,5-Dichloro-2-isothiocyanato-4-methylbenzene: Similar structure with a different position of the methyl group, affecting its chemical properties and uses.

    2,4-Dichloro-6-methylphenylisothiocyanate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1,5-dichloro-2-isothiocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEPHFOQAAZPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371083
Record name 1,5-dichloro-2-isothiocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-83-1
Record name 1,5-Dichloro-2-isothiocyanato-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dichloro-2-isothiocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiophosgene (17.0 g, 148 mmol) was added dropwise to a stirred mixture of 2,4-dichloro-6-methylaniline (20.0 g, 114 mmol) in tetrahydrofuran (100 mL) and saturated aqueous sodium hydrogen carbonate (100 mL) at 0° C., and the mixture was stirred at room temperature for 90 minutes. The mixture was diluted with saturated aqueous sodium hydrogen carbonate, and extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was washed with n-hexane to give the title compound as a colorless powder (14.4 g, 66.0 mmol, 58%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
58%

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